2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide is a complex heterocyclic compound This compound features a unique structure that combines pyrazole, thienotriazole, and pyrimidine moieties, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the thienotriazole and pyrimidine rings. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
- 2-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
Uniqueness
The uniqueness of 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N~8~,N~8~,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide lies in its specific combination of pyrazole, thienotriazole, and pyrimidine moieties. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H16ClN7OS |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-(4-chloro-1,5-dimethylpyrazol-3-yl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C16H16ClN7OS/c1-7-9-14-19-13(11-10(17)8(2)23(5)20-11)21-24(14)6-18-15(9)26-12(7)16(25)22(3)4/h6H,1-5H3 |
InChI Key |
XJDRLGSQMIGGET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C(=C4Cl)C)C)C(=O)N(C)C |
Origin of Product |
United States |
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